4-Amino-2-chloro-5-iodobenzaldehyde

Description

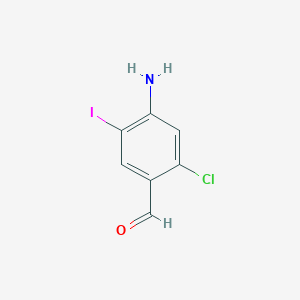

4-Amino-2-chloro-5-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₅ClINO. Its structure features an aldehyde group at position 1, an amino group (-NH₂) at position 4, a chlorine atom at position 2, and an iodine atom at position 5 on the benzene ring (Figure 1). This combination of substituents confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of Schiff bases, coordination complexes, and pharmaceuticals. The iodine atom enhances its utility in cross-coupling reactions, while the amino group enables further functionalization .

Propriétés

Formule moléculaire |

C7H5ClINO |

|---|---|

Poids moléculaire |

281.48 g/mol |

Nom IUPAC |

4-amino-2-chloro-5-iodobenzaldehyde |

InChI |

InChI=1S/C7H5ClINO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H,10H2 |

Clé InChI |

JPYHHUDFMYDMMK-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1I)N)Cl)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 4-Amino-2-chlorobenzaldehyde using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction is carried out in a solvent like acetic acid at elevated temperatures to facilitate the substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Major Products:

Substitution: Formation of derivatives with azide or thiocyanate groups.

Oxidation: Formation of 4-Amino-2-chloro-5-iodobenzoic acid.

Reduction: Formation of 4-Amino-2-chloro-5-iodobenzyl alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of compounds derived from 4-amino-2-chloro-5-iodobenzaldehyde as antiviral agents. For instance, a series of N-substituted derivatives have been synthesized and evaluated for their efficacy against human adenovirus (HAdV). Notably, certain derivatives demonstrated significant antiviral activity with sub-micromolar potency and high selectivity indexes, indicating their potential as therapeutic agents against viral infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has shown that derivatives of this compound can inhibit tumor cell growth effectively. For example, one study reported that specific analogues exhibited potent activity against various cancer cell lines, showcasing their potential as novel anticancer drugs .

Synthesis of Novel Compounds

This compound serves as a crucial intermediate in the synthesis of more complex molecules. It has been utilized in the development of new classes of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored biological activities.

Case Study: Synthesis of Anticancer Agents

A recent study detailed the synthesis of a series of this compound derivatives linked to oxadiazole moieties. These compounds were evaluated for their anticancer activity against multiple cancer cell lines, demonstrating promising results with some compounds achieving high potency and selectivity .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Derivative A | 0.27 | >100 |

| Derivative B | 0.50 | >80 |

| Derivative C | 0.75 | >70 |

Material Science Applications

In addition to biological applications, this compound has been explored for its utility in materials science. Its ability to participate in polymerization reactions makes it valuable for developing novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Amino-2-chloro-5-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and iodo substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The aldehyde group can also undergo nucleophilic addition reactions with biomolecules, further contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following compounds share structural similarities with 4-amino-2-chloro-5-iodobenzaldehyde but differ in substituents or functional groups, leading to distinct physicochemical and reactive properties.

Table 1: Key Structural and Physical Properties

5-Chloro-2-hydroxy-3-iodobenzaldehyde (C₇H₄ClIO₂)

- Key Differences: Replaces the amino group with a hydroxyl (-OH) at position 3.

- Reactivity: The hydroxyl group increases acidity (pKa ~8–10), enabling deprotonation in basic conditions. This enhances metal-chelation capabilities but reduces nucleophilicity compared to the amino group.

- Applications : Used in synthesizing metal-organic frameworks (MOFs) and as a ligand precursor.

Ethyl 4-amino-2-chloro-5-iodobenzoate (C₉H₉ClINO₂)

- Key Differences : Aldehyde replaced by an ester (-COOEt).

- Reactivity : The ester group is hydrolytically stable but less reactive in condensation reactions.

- Applications : Serves as a prodrug intermediate or a protected form of the carboxylic acid.

2-Chloro-5-ethoxy-4-iodobenzaldehyde (C₉H₈ClIO₂)

- Key Differences: Ethoxy (-OCH₂CH₃) replaces the amino group at position 4.

- Reactivity : The electron-donating ethoxy group directs electrophilic substitution to the para position. Steric bulk reduces crystallization efficiency.

- Applications : Useful in synthesizing liquid crystals and agrochemicals.

2-Chloro-N-[4-(dimethylamino)phenyl]-5-iodobenzamide (C₁₅H₁₄ClIN₂O)

- Key Differences : Aldehyde replaced by an amide (-CONH-).

- Reactivity : The amide group participates in hydrogen bonding, improving solubility in polar solvents.

- Applications : Explored in kinase inhibitor drug discovery.

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: The amino group (-NH₂) in this compound is electron-donating, activating the ring for electrophilic substitution. In contrast, the ester (-COOEt) and amide (-CONHR) groups are electron-withdrawing, deactivating the ring . The iodine atom (large, polarizable) enhances reactivity in Ullmann and Suzuki-Miyaura couplings compared to smaller halogens like chlorine .

- Steric Effects: Ethoxy and dimethylamino groups introduce steric hindrance, reducing reaction rates in crowded environments .

Activité Biologique

4-Amino-2-chloro-5-iodobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by the presence of an amino group, a chlorine atom, and an iodine atom attached to the benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit potent antiviral activity. For instance, studies on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues showed significant inhibition of human adenovirus (HAdV) with selectivity indexes greater than 100, indicating a strong potential for therapeutic use against viral infections .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), ovarian cancer (A2780), and cervical cancer (HeLa). The antiproliferative effects were assessed using IC50 values, with some derivatives demonstrating IC50 values as low as 0.6 µM against specific cancer cell lines .

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with similar structures have been reported to possess broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. While specific data on this compound is limited, its derivatives have shown promise in this area .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : Some derivatives target specific stages in the viral life cycle, particularly DNA replication processes in adenoviruses .

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death, which is crucial for anticancer efficacy .

- Interaction with Biological Receptors : Similar compounds have been shown to interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and cell proliferation .

Case Studies

Several studies highlight the effectiveness of this compound in various biological assays:

- Study on Antiviral Activity : A series of substituted derivatives were tested against HAdV, revealing that certain compounds exhibited low micromolar potency with minimal cytotoxicity compared to standard antiviral agents like niclosamide .

- Anticancer Evaluation : In vitro assays demonstrated that specific analogues could inhibit cancer cell growth significantly more than non-malignant cells, suggesting a favorable therapeutic window for these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.